molecular formula C16H13BrN4OS2 B2706492 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893983-74-9

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2706492
CAS No.: 893983-74-9
M. Wt: 421.33
InChI Key: APGCFAUECRTNMP-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazine ring, a bromophenyl group, a thiazole ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, leading to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its applications might extend to the fields of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and thiazole groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

Compared to these similar compounds, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS2/c1-10-8-24-16(18-10)19-14(22)9-23-15-7-6-13(20-21-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGCFAUECRTNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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